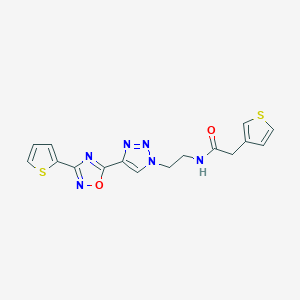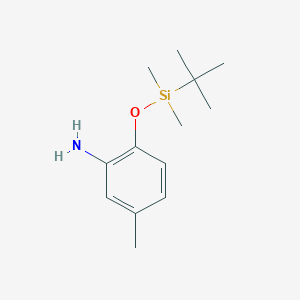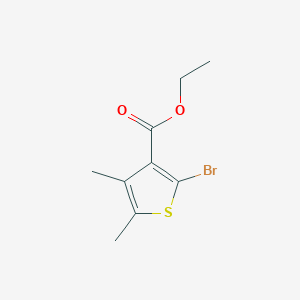
2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide is a chemical compound with the CAS Number: 1481565-56-3 . It has a molecular weight of 207.17 and its IUPAC name is 2-hydroxy-N-(2,2,2-trifluoroethyl)ethanesulfonamide . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8F3NO3S/c5-4(6,7)3-8-12(10,11)2-1-9/h8-9H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at a temperature of 4°C . The compound’s molecular formula is C4H8F3NO3S .
作用机制
2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide works by binding to the active site of enzymes or ion channels, inhibiting their activity. This compound also forms a covalent bond with proteins that contain a sulfhydryl group, allowing for protein labeling and purification.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including:
1. Inhibition of carbonic anhydrase: this compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
2. Modulation of ion channels: this compound has been shown to modulate the activity of ion channels, which play a role in the regulation of cellular function.
3. Protein labeling: this compound can be used to label proteins with a sulfonamide group, allowing for protein purification and identification.
实验室实验的优点和局限性
2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide has several advantages as a research tool, including its ability to inhibit enzyme activity and modulate ion channel function. This compound is also relatively easy to synthesize and can be used in a variety of research applications.
However, there are also limitations to the use of this compound in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on cellular function can be difficult to interpret. Additionally, this compound is not suitable for all research applications, and alternative tools may be more appropriate in certain circumstances.
未来方向
There are several future directions for the use of 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide in scientific research, including:
1. Development of new this compound derivatives: Researchers are exploring the synthesis of new this compound derivatives with different biochemical and physiological effects.
2. Targeted drug delivery: this compound can be used as a carrier molecule for targeted drug delivery, and researchers are exploring the use of this compound in this context.
3. Tissue-specific labeling: Researchers are exploring the use of this compound for tissue-specific protein labeling, allowing for the identification of proteins in specific tissues or cells.
4. Development of new research applications: As researchers continue to explore the biochemical and physiological effects of this compound, new research applications may be identified.
Conclusion:
This compound is a valuable tool in scientific research, with a variety of applications in protein labeling, enzyme inhibition, ion channel modulation, and drug delivery. While this compound has several advantages as a research tool, there are also limitations to its use, and alternative tools may be more appropriate in certain circumstances. As researchers continue to explore the biochemical and physiological effects of this compound, new research applications may be identified, and the use of this compound in scientific research may continue to expand.
合成方法
2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide can be synthesized through a multi-step process starting with the reaction of ethylene oxide and 2,2,2-trifluoroethanol to form 2,2,2-trifluoroethyl ethylene oxide. This intermediate is then reacted with sulfamic acid to form this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide has been used in a variety of scientific research applications, including but not limited to:
1. Protein labeling: this compound can be used to label proteins with a sulfonamide group, which can then be used for protein purification and identification.
2. Enzyme inhibition: this compound has been found to inhibit the activity of certain enzymes, making it a valuable tool in enzyme research.
3. Ion channel modulation: this compound has been shown to modulate the activity of ion channels, making it useful in the study of ion channel function.
4. Drug delivery: this compound can be used as a carrier molecule for drug delivery, allowing for targeted delivery of drugs to specific tissues or cells.
安全和危害
The safety information for 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
2-hydroxy-N-(2,2,2-trifluoroethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO3S/c5-4(6,7)3-8-12(10,11)2-1-9/h8-9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCOMCSKUBSUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1481565-56-3 |
Source


|
| Record name | 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2855736.png)

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2855741.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2855742.png)

![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)
![N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2855748.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855752.png)
![N-(3-ethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855756.png)
![2-[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B2855757.png)